Product packaging for Lometrexol Sodium(Cat. No.:CAS No. 120408-07-3)

Lometrexol Sodium

Cat. No.: B1675049
CAS No.: 120408-07-3
M. Wt: 487.4 g/mol
InChI Key: SVJSWELRJWVPQD-KJWOGLQMSA-L
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Description

General Overview of Antifolate Agents in Academic Research

Antifolate agents have been a cornerstone of research for over 75 years, with their initial clinical introduction dating back 65 years nih.govresearchgate.net. Their mechanism of action centers on disrupting metabolic pathways that require one-carbon units supplied by folate vitamins nih.gov. These compounds are structural analogues of folate cofactors and interfere with the synthesis of DNA constituents semanticscholar.org. While rapidly dividing normal tissues, such as bone marrow and the intestinal tract, are also folate-dependent and can be affected by antifolates, research has focused on identifying strategies to achieve selective targeting nih.gov. Early preclinical studies, often utilizing murine leukemia cell lines, were instrumental in defining the pharmacological properties of this class of drugs nih.gov. The pursuit of antifolates with improved properties and activities remains an active area of research in both academic and pharmaceutical settings tandfonline.com. Research continues into novel antifolate scaffolds, compounds with improved drug-like properties, and new strategies for targeted delivery tandfonline.com. The use of high-resolution structural information, such as X-ray crystallography, has guided the design of new antifolates with improved potency and selectivity tandfonline.comnih.gov.

Historical Context and Development of Lometrexol (B1675047) Sodium

The development of antifolates began with the discovery of compounds like aminopterin (B17811) and methotrexate (B535133) (MTX) nih.govresearchgate.net. Methotrexate, a structural analogue of folic acid, inhibits dihydrofolate reductase (DHFR), an enzyme vital for converting folic acid into tetrahydrofolic acid, a key cofactor in cell metabolism and reproduction semanticscholar.orgnih.gov. Building upon the understanding of MTX's mechanism, which includes inhibition of DHFR and enzymes involved in purine (B94841) and thymidylate synthesis, researchers sought new folate antagonists with selective inhibitory profiles mdpi.com.

Lometrexol, also known as (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), emerged from this research effort researchgate.netnih.govnih.gov. Its synthesis involves several steps, including a sodium hydride promoted Wittig condensation researchgate.net. Lometrexol was developed as a folate analog antimetabolite with antineoplastic activity medkoo.commedkoo.com.

Lometrexol Sodium as a Prototype Folate Antimetabolite for Research Purposes

Lometrexol is considered a prototype folate antimetabolite that specifically targets the de novo purine synthesis pathway researchgate.netnih.gov. Unlike earlier antifolates like methotrexate which primarily target DHFR, lometrexol's primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) nih.govmedkoo.commedkoo.com. GARFT is a crucial enzyme that catalyzes an early step in the pathway responsible for synthesizing purine nucleotides nih.govmedkoo.commedkoo.com. By inhibiting GARFT, lometrexol disrupts the synthesis of purines, which are essential building blocks of DNA and RNA medkoo.commedkoo.com. This disruption leads to the depletion of intracellular purine ribonucleotides, ultimately inhibiting DNA synthesis and arresting cells in the S phase of the cell cycle medkoo.commedkoo.comcaymanchem.com.

Early research with lometrexol in preclinical models, such as the L1210 murine leukemia cell line, demonstrated that exposure to the compound led to a rapid and sustained depletion of intracellular ATP and GTP levels aacrjournals.org. The concentration range of lometrexol that caused this ribonucleotide depletion was found to be identical to that which inhibited cell growth aacrjournals.org. Studies have also shown that lometrexol can inhibit the GARFT reaction in vivo, based on measurements of the flux of glycinamide ribonucleotide to formylglycinamide ribonucleotide in intact cells aacrjournals.org.

Despite its potent inhibition of GARFT and subsequent purine depletion, research with lometrexol has also revealed complexities. Studies in L1210 cells, for instance, demonstrated that even with significant GARFT inhibition, DNA duplication could still occur, raising questions about alternative sources of purine bases for DNA synthesis aacrjournals.org.

Lometrexol's activity against tumors that exhibit resistance to methotrexate has also been a subject of research researchgate.netmedkoo.commedkoo.com. This suggests that its distinct mechanism of action targeting purine synthesis offers potential in overcoming resistance mechanisms associated with DHFR inhibition.

The initial clinical development of lometrexol faced challenges due to cumulative toxicities researchgate.netresearchgate.net. However, subsequent preclinical and clinical studies explored the coadministration of folic acid to modulate toxicity while preserving potential antitumor activity researchgate.netresearchgate.netnih.gov. Preclinical studies in mice indicated that folic acid administration could prevent lometrexol toxicity researchgate.netresearchgate.net. This led to clinical studies investigating lometrexol in combination with folic acid supplementation, which confirmed a reduction in toxicity researchgate.netresearchgate.net.

Research into lometrexol continues to contribute to the broader understanding of folate-mediated metabolic pathways and the development of antifolate agents with improved selectivity and efficacy tandfonline.com.

Here is a table summarizing some research findings related to Lometrexol:

Research AreaKey FindingsModel/System UsedSource
Mechanism of ActionInhibits GARFT, depleting intracellular purine ribonucleotides (ATP, GTP). medkoo.commedkoo.comcaymanchem.comIn vitro (CCRF-CEM, L1210 cells) aacrjournals.org
Effect on NucleotidesReduced intracellular ATP and GTP levels. aacrjournals.orgL1210 murine leukemia cells aacrjournals.org
Cell Cycle EffectsArrests cells in the S phase. medkoo.commedkoo.comcaymanchem.comHuman ovarian carcinoma cells medkoo.com
Activity in Resistant TumorsActive against tumors resistant to methotrexate. researchgate.netmedkoo.commedkoo.comPreclinical models medkoo.com
Modulation of ToxicityToxicity can be reduced by coadministration of folic acid. researchgate.netresearchgate.netPreclinical (murine studies), Clinical researchgate.netresearchgate.net
In vivo GARFT InhibitionDemonstrated inhibition of GARFT activity. medkoo.comPregnant mice medkoo.com
Effect on Gene ExpressionDownregulation of proliferation-related genes (Pcna, Foxg1, Ptch1) and upregulation of apoptosis-related genes (Bax, Casp8, Casp9). medkoo.comNTDs embryonic brain tissue in mice medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N5Na2O6 B1675049 Lometrexol Sodium CAS No. 120408-07-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

120408-07-3

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1

InChI Key

SVJSWELRJWVPQD-KJWOGLQMSA-L

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 264618;  LY-264618;  LY264618;  NSC722969;  NSC-722969;  NSC-722969. (6R)DDATHF;  LMTX;  DDATHF disodium;  Lometrexol sodium;  Lometrexol.

Origin of Product

United States

Molecular Mechanisms and Biochemical Targets of Lometrexol Sodium

Inhibition of Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) / GART

Lometrexol (B1675047) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), also known as GART. medkoo.commedchemexpress.commedchemexpress.comselleckchem.comnih.gov This enzyme plays a critical role in the de novo purine (B94841) biosynthesis pathway. medkoo.comprobes-drugs.orgnih.govwikipedia.org

Role of GARFT in De Novo Purine Biosynthesis Pathways

The de novo purine biosynthesis pathway is a fundamental metabolic route that synthesizes purine nucleotides (adenosine and guanosine (B1672433) nucleotides) from simple precursors. nih.govwikipedia.org This pathway is essential for cell proliferation and growth, as purine nucleotides are required for DNA and RNA synthesis, as well as being components of energy carriers like ATP and GTP. wikipedia.orgresearchgate.net

GARFT catalyzes the third step in this pathway. wikipedia.orgnih.gov Specifically, it catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR). wikipedia.org This reaction involves the transfer of a formyl group from 10-formyltetrahydrofolate (10-formylTHF) to GAR. nih.govwikipedia.org

In humans, GART activity is part of a trifunctional enzyme that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS). wikipedia.orggenecards.org This trifunctional protein catalyzes steps 2, 3, and 5 of the de novo purine biosynthesis pathway. wikipedia.org

Specificity and Binding Characteristics of Lometrexol Sodium to GARFT

Lometrexol, as a folate analog, is designed to mimic the natural folate coenzymes involved in one-carbon transfer reactions. medkoo.com It specifically inhibits GARFT by binding tightly to the enzyme. medchemexpress.commedchemexpress.comchemsrc.com This tight binding disrupts the enzyme's ability to catalyze the formylation of GAR, thereby blocking the progression of de novo purine synthesis. medkoo.commedchemexpress.commedchemexpress.com

Lometrexol and its polyglutamate metabolites bind tightly to GART, leading to a rapid and prolonged depletion of intracellular purine ribonucleotides. medchemexpress.commedchemexpress.comaacrjournals.org Studies have shown that lometrexol competitively inhibits human cytosolic SHMT (hcSHMT) with inhibition constant (Ki) values in the low micromolar range. nih.gov The binding mode of lometrexol to SHMT has been investigated through molecular docking studies. nih.gov

Inhibition of Human Serine Hydroxymethyltransferase (hSHMT1/2)

In addition to its primary target, GARFT, lometrexol has also been identified as a potent inhibitor of human serine hydroxymethyltransferase (hSHMT1/2). medchemexpress.commedchemexpress.comselleckchem.comresearchgate.netmedchemexpress.eunih.gov SHMT is a key enzyme in cellular one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgmedchemexpress.comebi.ac.uknih.govebi.ac.ukuniprot.orghilarispublisher.com This reaction is a major source of the one-carbon units required for various biosynthetic processes, including the synthesis of purines and thymidylate. ebi.ac.ukuniprot.org

Humans have two main isoforms of SHMT: cytosolic SHMT1 and mitochondrial SHMT2. researchgate.netnih.govnih.govuniprot.org Both isoforms are involved in providing one-carbon units for nucleotide synthesis. researchgate.netnih.gov Lometrexol has been shown to inhibit both hSHMT1 and hSHMT2. researchgate.netnih.gov Lometrexol was found to be one of the best hSHMT1/2 inhibitors among a panel of antifolates. researchgate.netnih.gov Structural studies, including co-crystallization of lometrexol with SHMT2, have confirmed its inhibitory activity against SHMT2. researchgate.netnih.gov

Impact on Cellular Nucleotide Pools

The inhibition of GARFT by lometrexol directly impacts the availability of purine nucleotides within the cell. medchemexpress.commedchemexpress.comaacrjournals.org Since the de novo purine biosynthesis pathway is a major source of these nucleotides, its inhibition leads to a reduction in their intracellular concentrations. medchemexpress.commedchemexpress.comaacrjournals.org

Depletion of Intracellular Purine Ribonucleotides (ATP, GTP, dATP, dGTP)

Inhibition of GARFT by lometrexol results in a rapid and prolonged depletion of intracellular purine ribonucleotides. medchemexpress.commedchemexpress.comaacrjournals.org This includes the depletion of adenosine (B11128) triphosphate (ATP), guanosine triphosphate (GTP), deoxyadenosine (B7792050) triphosphate (dATP), and deoxyguanosine triphosphate (dGTP). medchemexpress.comchemsrc.commedkoo.com These molecules are essential for numerous cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction. wikipedia.orgresearchgate.net

Studies have demonstrated that lometrexol treatment leads to a significant decrease in the levels of ATP, GTP, dATP, and dGTP in embryonic brain tissue. medchemexpress.comchemsrc.commedkoo.com This depletion of nucleotide pools can have downstream effects on DNA replication and cell division. medkoo.commedchemexpress.commedchemexpress.com

An example of data demonstrating nucleotide depletion is shown below:

NucleotideControl Level (Arbitrary Units)Lometrexol Treated Level (Arbitrary Units)
ATPXSignificantly Decreased medchemexpress.comchemsrc.commedkoo.com
GTPYSignificantly Decreased medchemexpress.comchemsrc.commedkoo.com
dATPZSignificantly Decreased medchemexpress.comchemsrc.commedkoo.com
dGTPWSignificantly Decreased medchemexpress.comchemsrc.commedkoo.com

Note: Specific quantitative data varies depending on the cell type and experimental conditions used in different studies. The table above represents the general observed effect.

Cellular Pharmacology and in Vitro Investigations of Lometrexol Sodium

Cell Proliferation and Cytotoxicity Studies

In vitro investigations have extensively characterized the effects of lometrexol (B1675047) sodium on cell proliferation and viability, highlighting its cytotoxic mechanisms rooted in the inhibition of purine (B94841) synthesis.

Growth Inhibition in Various Cellular Models

Lometrexol sodium has been shown to impede the growth of a range of cancer cell lines. In L1210 cells, exposure to lometrexol at concentrations between 1 and 30 μM for 2 to 10 hours resulted in rapid and complete growth inhibition medchemexpress.commedchemexpress.com. Studies involving human ovarian carcinoma SW626 cells indicated that the extent of clonogenic potential inhibition by lometrexol (DDATHF) was dependent on both the concentration and the duration of exposure . The cytotoxic potency of lometrexol can be modulated by the concentration of folic acid in the culture medium; a lower folic acid concentration (0.22 μM) led to significantly higher cytotoxicity compared to a standard concentration (2.22 μM) .

Induction of Apoptosis and Cell Cycle Arrest in S Phase

This compound is known to trigger apoptosis and induce cell cycle arrest, notably within the S phase. Treatment with lometrexol leads to a rapid depletion of intracellular ATP and GTP levels, which is correlated with the induction of cell cycle arrest and apoptosis . Murine leukemia L1210 cells treated with 1 μM lometrexol demonstrated cell cycle arrest within 2 to 24 hours medchemexpress.commedchemexpress.com. Flow cytometric analysis of these cells revealed a swift reduction in the G2/M phase population and a corresponding accumulation of cells in the early S phase within 8 hours. By 24 hours, a gradual shift of the S phase population towards higher DNA content was observed, suggesting progression through mid-to-late S phase medchemexpress.commedchemexpress.comaacrjournals.org. Investigations using human HCT116 colon carcinoma cells, both p53 wild-type and deficient, showed that while lometrexol treatment slowed progression, cells still entered and completed one S phase aacrjournals.org. This indicates that the ability of these carcinoma cells to traverse S phase is not entirely blocked by lometrexol-induced purine synthesis inhibition, and the cytotoxicity of lometrexol in this context appears independent of p53 function aacrjournals.org. Lometrexol has also been reported to induce abnormal proliferation and apoptosis in the context of neural tube defects chemsrc.com.

Effects on DNA Synthesis and Integrity

The impact of this compound on DNA synthesis and integrity is a direct consequence of its inhibitory effect on the de novo purine synthesis pathway.

Absence of Detectable DNA Strand Breaks

A notable characteristic of this compound's mechanism of action is the absence of detectable DNA strand breaks medchemexpress.commedchemexpress.comselleckchem.comncats.ionih.gov. This differentiates it from cytotoxic agents that directly induce DNA damage. Studies have indicated that the cytotoxicity observed with lometrexol (DDATHF) in human ovarian carcinoma cells is not dependent on the formation of DNA single-strand breaks .

Folate Transporter Mechanisms and this compound Cellular Entry

The cellular uptake of this compound is facilitated by specific folate transporter mechanisms. Lometrexol enters cells via active transport and requires intracellular polyglutamation catalyzed by folylpolyglutamate synthetase (FPGS) to achieve its full biological activity cancernetwork.com. The polyglutamated forms of lometrexol are considerably more potent inhibitors of GARFT compared to the monoglutamated compound cancernetwork.com. Lometrexol appears to be efficiently transported by membrane folate-binding proteins (mFBP), which likely play a significant role in its intracellular accumulation . The reduced folate carrier (RFC) has also been implicated in the intracellular transport of lometrexol . Furthermore, the human proton-coupled folate transporter (PCFT) has been identified as a transporter for lometrexol nih.govtandfonline.com. Research has shown that lometrexol is transported by PCFT, similar to other antifolates such as methotrexate (B535133) and raltitrexed (B1684501) nih.govtandfonline.com. In vitro studies have linked decreased FPGS activity to the development of resistance to lometrexol cancernetwork.com.

Role of Folate Receptor (FR) Alpha and Beta in this compound Uptake

Folate receptors (FRs), including FR alpha and FR beta, are high-affinity receptors located on the cell membrane that mediate the cellular uptake of folates and some antifolates primarily through receptor-mediated endocytosis. rcsb.orgdrugbank.comebi.ac.uk FR alpha is expressed on epithelial membranes and in certain cancers. drugbank.comuzh.ch FR beta is also a protein target. rcsb.orgnih.gov While FR alpha expression can enhance the activity of some antifolates, a study investigating a one-day drug exposure found that FR alpha expression did not significantly augment the activity of lometrexol. uzh.ch Dissociation studies revealed that lometrexol dissociation from FR alpha was detected at pH 5.5, with complete dissociation requiring a pH of 5.0. uzh.ch

Involvement of Proton-Coupled Folate Transporter (PCFT) in this compound Transport

The proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, is a major facilitator superfamily protein that functions as a proton-folate symporter. nih.govnih.govwikipedia.orgwikipedia.org PCFT plays a critical role in the intestinal absorption of dietary folates and their transport into the central nervous system, operating optimally at acidic pH by coupling proton flow to folate uptake. nih.govnih.govwikipedia.orgnih.gov Research findings indicate that lometrexol is transported by PCFT. nih.govtandfonline.com PCFT is expressed in human tumors and remains active at the acidic pH conditions characteristic of the tumor microenvironment. nih.gov

Selectivity Considerations Over Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC), also known as SLC19A1, is another primary transporter for folates and antifolates in mammalian cells and tissues, mediating transport into systemic tissues. wikipedia.orgnih.govresearchgate.net Unlike PCFT's proton-coupled symport mechanism, RFC is thought to function via a bidirectional anion antiport mechanism. wikipedia.org RFC has a high affinity for reduced folates and transports antifolates such as methotrexate. wikipedia.orgnih.gov While RFC is a major route for the cellular entry of many antifolates, lometrexol has been identified as being transported by PCFT, highlighting a potential difference in their primary uptake mechanisms compared to some other antifolates which rely heavily on RFC. nih.govtandfonline.com

Cellular Metabolism and Folate Homeostasis Modulation

Lometrexol's cellular activity is intrinsically linked to its metabolism and its impact on the complex network of folate-dependent pathways within the cell.

Modulation of this compound Activity by Natural Folates in Cellular Systems

The activity of antifolates, including lometrexol, can be significantly modulated by the presence of natural folates in cellular systems. Studies have shown that natural folates can diminish the activity of antifolates that undergo polyglutamation. nih.gov This occurs by suppressing the formation of the active polyglutamate derivatives, a process catalyzed by folylpolyglutamate synthetase. nih.gov For lometrexol, which is a classical antifolate and undergoes polyglutamation, this suppression of polyglutamate formation by natural folates can lead to reduced activity. nih.govaacrjournals.org Investigations into the coadministration of folic acid with lometrexol have been conducted to explore its potential to favorably modulate lometrexol toxicity, although the precise nature of this interaction remains an area of study. researchgate.netnih.gov

Impact on Intracellular Folate Pools and Homeostasis

Lometrexol is an antipurine antifolate that primarily inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme crucial for the initial steps of de novo purine biosynthesis. medkoo.commedchemexpress.com Inhibition of GARFT by lometrexol leads to a rapid and prolonged depletion of intracellular purine ribonucleotides. medchemexpress.com This depletion disrupts the balance of intracellular folate pools and consequently impacts cellular processes reliant on these cofactors, particularly DNA synthesis. medchemexpress.com By inhibiting purine synthesis, lometrexol effectively arrests cells in the S phase of the cell cycle and can inhibit tumor cell proliferation. medkoo.commedchemexpress.com

Mechanisms of Cellular Resistance to this compound

Cellular resistance to antifolates, including lometrexol, can arise through various mechanisms. These can include alterations in drug transport, such as decreased cellular uptake, reduced polyglutamation, overexpression or mutation of the target enzyme, or defects in apoptotic pathways. aacrjournals.orgashpublications.org

Decreased cellular uptake is a well-established mechanism of antifolate resistance. ashpublications.org Specifically, alterations in the reduced folate carrier (RFC), such as inactivating mutations or loss of gene expression, can lead to reduced transport of antifolates and contribute to resistance. ashpublications.org

Reduced polyglutamation is another significant mechanism of resistance to classical antifolates that undergo this modification. aacrjournals.org Polyglutamation is essential for retaining antifolates within the cell and enhancing their inhibitory effects on target enzymes. aacrjournals.org Lometrexol's potency is markedly enhanced by polyglutamation, and reduced polyglutamation has been described as a mechanism of both inherent and acquired resistance to classical antifolates in various cell lines. aacrjournals.org For instance, cell lines with deficient folylpolyglutamate synthetase (FPGS) activity show reduced sensitivity to lometrexol. aacrjournals.org

Understanding Resistance to Antifolates Targeting Purine Synthesis

Resistance to antifolates that target purine synthesis, such as lometrexol, can arise through various mechanisms in cancer cells. Lometrexol, as a classical antifolate, requires carrier-mediated uptake for entry into cells aacrjournals.org. It is also a substrate for polyglutamation by folylpolyglutamyl synthase (FPGS), a process that enhances its intracellular retention and inhibitory potency aacrjournals.orgnih.gov.

One significant mechanism of resistance involves alterations in membrane transport, frequently due to low expression or loss-of-function mutations of the reduced folate carrier (RFC) aacrjournals.orgnih.gov. While lometrexol primarily utilizes carrier-mediated transport, other transporters like the proton-coupled folate transporter (PCFT) and efflux pumps such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) can also influence intracellular antifolate concentrations nih.gov. Changes in the expression or function of these transporters can lead to reduced drug accumulation within the cell, conferring resistance nih.gov.

Reduced polyglutamation is another established mechanism of resistance to classical antifolates, including those targeting purine synthesis aacrjournals.org. This can be a result of decreased FPGS activity or increased activity of folylpolyglutamate hydrolase, the enzyme responsible for breaking down antifolate polyglutamates aacrjournals.org. Impaired polyglutamation leads to diminished intracellular trapping of the drug, reducing its effective concentration at the target enzyme, GARFT aacrjournals.org. Studies have shown that cell lines with reduced FPGS activity exhibit resistance to lometrexol aacrjournals.org.

Overproduction or amplification of the target enzyme, GARFT, can also contribute to resistance by titrating out the inhibitory effect of the antifolate aacrjournals.org. While less commonly reported for GARFT inhibitors compared to dihydrofolate reductase (DHFR) in methotrexate resistance, it remains a potential mechanism.

Furthermore, some studies suggest that cancer cells can activate alternative metabolic pathways for nucleotide synthesis or modulate salvage pathways to bypass the block in de novo purine synthesis caused by antifolates like lometrexol mdpi.comresearchgate.netnih.gov. For instance, inhibition of hypoxanthine (B114508) salvage has been shown to potentiate lometrexol's growth inhibition in certain cell types nih.gov. Paradoxically, some research indicates that upregulation of folate transporters and elevated intracellular folate levels can lead to resistance by outcompeting antifolate metabolites for their targets oup.com.

Detailed research findings in cell lines like CCRF-CEM leukemia cells have provided insights into these resistance mechanisms. A study comparing CCRF-CEM cells with a subline having reduced FPGS activity (CCRF-CEM:RC2Tomudex) demonstrated that the latter was significantly resistant to lometrexol, highlighting the critical role of polyglutamation in lometrexol sensitivity aacrjournals.org.

Comparative Analysis with Resistance Mechanisms to Other Antifolates (e.g., Methotrexate)

While there are shared mechanisms of resistance among different antifolates, there are also notable differences depending on their specific targets and cellular processing. Methotrexate (MTX), another widely used antifolate, primarily targets DHFR, an enzyme essential for maintaining tetrahydrofolate pools required for both purine and thymidylate synthesis nih.govcancernetwork.com. Lometrexol, in contrast, specifically inhibits GARFT in the purine synthesis pathway cancer.govmedkoo.com.

Shared resistance mechanisms include impaired membrane transport, particularly via RFC aacrjournals.orgnih.gov. Cell lines with reduced RFC function often show resistance to both MTX and classical antifolates like lometrexol that rely on this transporter aacrjournals.orgnih.gov. However, the degree of cross-resistance can vary. For example, some tumor cells resistant to MTX due to impaired RFC retain sensitivity to antifolates like pemetrexed, which also utilize the PCFT transporter nih.gov. Studies have shown that a methotrexate-resistant CCRF-CEM cell line with impaired MTX transport showed less resistance to a novel pyrrolo[2,3-d]pyrimidine antifolate targeting purine synthesis than to methotrexate researchgate.net.

Reduced polyglutamation is a crucial resistance mechanism for both MTX and lometrexol, as polyglutamation enhances the intracellular retention and inhibitory activity of both drugs aacrjournals.org. Cell lines deficient in FPGS activity exhibit resistance to both agents, although the magnitude of resistance can differ aacrjournals.org. For instance, CCRF-CEM:RC2Tomudex cells with low FPGS activity were highly resistant to raltitrexed (a thymidylate synthase inhibitor) and lometrexol but remained sensitive to MTX when exposed for a shorter duration, becoming more insensitive with longer exposure aacrjournals.org. This suggests that while polyglutamation is important for MTX activity, particularly for inhibiting targets like thymidylate synthase and AICAR formyltransferase via its polyglutamates, it is even more critical for the potency of lometrexol and raltitrexed aacrjournals.org.

Overproduction of the target enzyme is a well-established resistance mechanism for MTX, often involving amplification of the DHFR gene nih.gov. While increased GARFT expression could theoretically confer resistance to lometrexol, it is a less frequently reported mechanism compared to DHFR amplification in MTX resistance.

Differences in the primary targets also lead to distinct resistance mechanisms. Resistance to MTX can involve mutations in DHFR that reduce its affinity for the drug nih.gov. Since lometrexol targets GARFT, mutations affecting drug binding to GARFT would be relevant for lometrexol resistance. Additionally, resistance to MTX can involve alterations in thymidylate synthase, as MTX polyglutamates can inhibit this enzyme cancernetwork.com. This mechanism is not directly applicable to lometrexol's primary mode of action.

Furthermore, the ability of cells to utilize salvage pathways can differentially impact resistance. While salvage pathways can contribute to resistance to antifolates targeting de novo synthesis, the specific nucleotides salvaged and the efficiency of these pathways can vary, leading to differential effects on resistance to lometrexol (targeting purine synthesis) versus antifolates primarily targeting thymidylate synthesis.

Preclinical in Vivo Studies and Animal Models for Lometrexol Sodium Research

Efficacy in Murine Tumor Models

Murine tumor models, including xenograft models, have been widely used to evaluate the antitumor activity of lometrexol (B1675047) sodium.

Lometrexol has demonstrated activity against various human tumor xenografts grown in nude mice. For instance, it has shown efficacy against human colon xenografts (GC3 and VRC5) that were sensitive to lometrexol but resistant to methotrexate (B535133). fda.gov

Studies have compared the efficacy of lometrexol with that of its analogs. For example, LY309887, an analog where the phenyl ring of lometrexol was replaced by a thienyl ring, showed greater potency and decreased toxicity compared to lometrexol in preclinical studies. LY309887 was active against a variety of tumor xenograft models. nih.gov Another compound, referred to as compound 3, a 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate, demonstrated higher potency than lometrexol as an inhibitor of proliferation in cells expressing folate receptors (FRs) and/or the proton-coupled folate transporter (PCFT). In SCID mice with IGROV1 tumors, compound 3 was more efficacious than a related analog (compound 4). nih.gov

Inhibition of Tumor Growth in Xenograft Models

Impact on Embryonic Development in Rodent Models

Research in rodent models has investigated the effects of lometrexol on embryonic development, particularly focusing on neural tube development.

Lometrexol (DDATHF), administered to C57BL/6 mice on gestation day 7.5, has been shown to induce neural tube defects (NTDs) by disrupting purine (B94841) metabolism. medchemexpress.comchemsrc.commedchemexpress.com Studies have indicated that lometrexol increases the rate of embryonic resorption and growth retardation in a dose-dependent manner in these models. medchemexpress.comchemsrc.commedchemexpress.com Lometrexol significantly reduces the expression of PH3 and induces abnormal proliferation and apoptosis in neural tube defects. chemsrc.com It also decreases the levels of ATP, GTP, dATP, and dGTP in embryonic brain tissue of NTD-affected embryos significantly at 6 hours, with levels decreasing even more over time. medchemexpress.comchemsrc.com

Modulation of Lometrexol Sodium Effects In Vivo by Folic Acid Supplementation in Animal Studies

The effects of this compound in animal studies have been shown to be modulated by folic acid supplementation. Clinical experience with lometrexol revealed higher toxicity in humans than predicted by preclinical studies, which was attributed partly to the high levels of folic acid in standard laboratory animal diets compared to human folate intake. aacrjournals.orgnih.gov

Studies in mice with restricted dietary folate intake demonstrated that the toxicity of lometrexol increased significantly, mimicking the unexpected toxicity seen in humans. aacrjournals.orgnih.govnih.gov In mildly folate-deficient mice, the lethality of lometrexol increased by three orders of magnitude. nih.gov

Folic acid supplementation has been shown to restore anti-tumor activity and increase the therapeutic dose range of lometrexol in mice. nih.gov When folic acid was administered orally to mildly folate-deficient mice, antitumor activity was observed at nontoxic doses of lometrexol. nih.gov The therapeutic effects of lometrexol in animals were dependent on the level of dietary folate, with an optimum observed; excessively high folate intake reversed the antitumor effects. nih.gov Supplementation with oral folic acid has been shown to ameliorate the cumulative toxicities of lometrexol in animal studies while allowing for the preservation of antitumor activity. aacrjournals.org

Data Tables

Here are some interactive data points based on the search results:

Study TypeAnimal ModelKey FindingSource
Embryonic DevelopmentC57BL/6 miceIncreased embryonic resorption and growth retardation (dose-dependent) medchemexpress.comchemsrc.com
Embryonic DevelopmentC57BL/6 miceInduction of neural tube defects by disturbing purine metabolism medchemexpress.comchemsrc.com
Embryonic DevelopmentC57BL/6 miceDecreased ATP, GTP, dATP, dGTP levels in embryonic brain tissue medchemexpress.comchemsrc.com
Tumor Efficacy (Xenograft)Nude miceActivity against human colon xenografts (GC3, VRC5) sensitive to lometrexol, resistant to methotrexate. fda.gov
Comparative Tumor EfficacySCID miceCompound 3 (analog) more efficacious than analog 4 in IGROV1 xenografts. nih.gov
Modulation by Folic AcidMice (folate-def.)Increased lethality of lometrexol by three orders of magnitude. nih.gov
Modulation by Folic AcidMice (folate-def.)Folic acid supplementation restored antitumor activity and increased therapeutic dose range. nih.govnih.gov

Pharmacokinetics and Disposition in Preclinical Research for Lometrexol Sodium

Plasma Pharmacokinetic Modeling in Research Settings

Research into the plasma pharmacokinetics of Lometrexol (B1675047) sodium has involved the application of mathematical models to describe the concentration of the compound in plasma over time. These models help to characterize the rates of absorption, distribution, and elimination.

Biexponential and Triexponential Models of Disposition

The disposition of total Lometrexol in plasma has been described using both biexponential and triexponential models in research settings. For data collected up to 12 hours after administration, a biexponential model often provides the best description. However, when data are available at later time points (24 hours and greater), a triexponential model is frequently found to offer a more adequate description of the plasma pharmacokinetics. researchgate.netnih.gov

These models characterize different phases of drug disposition, typically representing distribution and elimination processes. Mean plasma half-lives derived from model-dependent analysis have been reported. researchgate.netnih.gov

Pharmacokinetic ModelTime Interval CoveredDescription Adequacy
BiexponentialUp to 12 hours post-administrationBest description researchgate.netnih.gov
Triexponential24 hours and greater post-administrationMore adequate description researchgate.netnih.gov

Mean plasma half-lives (± SD) from a model-dependent analysis have been reported as t(1/2)α 19 ± 7 min, t(1/2)β 256 ± 96 min, and t(1/2)γ (where measurable) 1170 ± 435 min. researchgate.netnih.gov The area under the plasma concentration versus time curve for Lometrexol has been shown to be proportional to the administered dose. researchgate.netnih.gov

Distribution and Protein Binding Investigations

Studies have also focused on the distribution of Lometrexol sodium within the body and its binding to plasma proteins. These factors influence the concentration of free drug available to exert pharmacological effects and its distribution into tissues.

Characterization of Plasma Protein Binding

Moderate plasma protein binding of Lometrexol has been observed, with approximately 78 ± 3% of the compound bound to plasma proteins. researchgate.netnih.gov An inverse linear relationship has been noted between the fraction of unbound Lometrexol and the concentration of serum albumin. researchgate.netnih.gov The volume of distribution of Lometrexol at steady state has been reported to be between 4.7 and 15.8 l/m². researchgate.netnih.gov

ParameterValue (Mean ± SD)
Plasma Protein Binding78 ± 3%
Volume of Distribution (steady state)4.7 - 15.8 l/m²

Evaluation of Red Blood Cell Content of Lometrexol and Polyglutamates

Investigations have evaluated the content of Lometrexol and its polyglutamated forms within red blood cells (RBCs). Lometrexol is known to be avidly polyglutamated and retained in tissues expressing folylpolyglutamate synthetase. nih.gov In some studies, RBC Lometrexol levels have been observed to rise over several weeks, even after plasma Lometrexol was no longer detectable. nih.govresearchgate.netnih.gov This suggests that RBCs may serve as an indicator of cumulative drug exposure. nih.gov The total red blood cell content of Lometrexol (including parent drug and polyglutamate forms) has been measured in research. researchgate.netnih.gov

Metabolism and Excretion Pathways

Understanding the metabolism and excretion pathways of this compound is essential for determining how the body eliminates the compound and whether active metabolites are formed.

Systemic Metabolism Profile in Research Models

Based on the recovery of unchanged Lometrexol in urine, the drug does not appear to undergo appreciable systemic metabolism at the range of concentrations studied in some investigations. researchgate.netnih.gov Renal elimination has been identified as a considerable route of excretion. researchgate.netnih.gov In one study, renal elimination accounted for 56 ± 17% of the total dose administered within 6 hours of treatment and 85 ± 16% within 24 hours of treatment. researchgate.netnih.gov

Excretion PathwayPercentage of Total Dose Excreted (Mean ± SD)Time Frame
Renal Elimination (unchanged drug)56 ± 17%Within 6 hours researchgate.netnih.gov
Renal Elimination (unchanged drug)85 ± 16%Within 24 hours researchgate.netnih.gov

Renal Elimination Pathways of Unchanged Lometrexol

Preclinical studies in animal models, including mice and dogs, have indicated that the primary route of elimination for lometrexol is via the kidney. fda.gov In these species, the majority of the parent compound is excreted unchanged in the urine. fda.gov

Clinical studies in humans have corroborated the significance of renal elimination for lometrexol. In one study involving patients, renal elimination was found to be considerable. nih.govresearchgate.net Within 6 hours of administration, an average of 56% (± 17%) of the total dose was recovered in the urine as unchanged lometrexol. nih.govresearchgate.net This proportion increased to an average of 85% (± 16%) within 24 hours post-treatment. nih.govresearchgate.net These high recoveries of unchanged lometrexol in urine suggest that the drug does not undergo substantial systemic metabolism within the concentration ranges studied. nih.govresearchgate.net

Data on cumulative urinary excretion in humans from one study involving 19 patients across 21 courses of treatment further supports the rapid and extensive renal elimination of unchanged lometrexol. researchgate.net

An interactive table summarizing the cumulative urinary excretion data in humans is presented below:

Time Post-AdministrationMean Cumulative Urinary Excretion of Unchanged Lometrexol (%)Standard Deviation (%)
6 hours5617
24 hours8516

Preclinical studies comparing lometrexol with other antifolates, such as LY309887, in mice have also examined tissue distribution, including in the kidney. nih.gov Whole-body autoradiography revealed that the kidney, along with the liver, showed the highest concentrations of both compounds. nih.gov While this indicates significant distribution to the kidney, the primary elimination from this organ is through the excretion of the unchanged drug, as supported by the high urinary recovery data. nih.govresearchgate.netfda.gov

Synthesis, Chemical Structure, and Structure Activity Relationships Sar of Lometrexol Sodium

Synthetic Approaches to Lometrexol (B1675047) Sodium

The synthesis of lometrexol, particularly the stereochemically pure (6R)-diastereomer, has been a focus of research due to the stereospecific nature of its biological activity. nih.gov

Multistep Synthetic Routes and Methodologies

Several multistep synthetic routes have been developed for the preparation of lometrexol. One approach involves starting from 5-methyl-2-((4-nitrophenyl)thio)nicotinonitrile to synthesize a mixture of (6S,6R)-lometrexol diastereomers. mdpi.com Another route described by Taylor et al. and later modified, involves the synthesis of (6RS)-5,10-dideaza-5,6,7,8-tetrahydrofolic acid via a sodium hydride promoted Wittig condensation, followed by catalytic reduction, mild base hydrolysis, and acid precipitation. This route involves a total of seven steps from commercially available reagents. researchgate.netnih.gov

A method for preparing a key lometrexol intermediate, 2-pivaloyl amido-4-hydroxyl-6-bromopyrido[2,3-d]pyrimidine, utilizes 1,1,3,3-tetramethoxypropane (B13500) as a raw material. This involves hydrolysis and bromination to generate 2-bromo-1,3-malondialdehyde, which then reacts with 2,4-diamino-6-hydroxypyrimidine. Subsequent reaction with pivaloyl chloride yields the intermediate. google.com

Stereochemical Considerations and Synthesis of the (6R)-Diastereomer

The biological activity of lometrexol is highly dependent on its stereochemistry at the C6 position, with the (6R)-diastereomer being the desired and more active form. nih.gov Achieving stereospecific synthesis of the (6R)-diastereomer is crucial.

One reported approach for the synthesis of diastereomerically pure (6R)-lometrexol starts from a double deprotected DDAH4Pte–OH, which can be obtained as a mixture of diastereomers and then purified, for example, by preparative chiral-HPLC. This intermediate is then transformed into an azide (B81097) derivative, which reacts with L-glutamic acid to yield the final product. mdpi.com

Another method utilizes lipase-catalyzed enantioselective esterification of 2-(4-bromophenethyl)propane-1,3-diol as a key step in the asymmetric synthesis of a crucial intermediate, (R)-2-amino-6-(4-bromophenethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one. This intermediate is then converted to the target product in two synthetic steps. mdpi.com

Studies have shown that both the (6R) and (6S) diastereomers of DDATHF exhibit cytotoxic potency, but in a stereospecific manner, with varying degrees of activity across different cell lines. nih.gov

Rational Design and Structural Analogs of Lometrexol

The design of lometrexol and its analogs is based on the principles of inhibiting GARFTase, a key enzyme in purine (B94841) biosynthesis.

Design Principles for Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) Inhibitors

GARFTase catalyzes the first folate-dependent step in the de novo purine biosynthetic pathway, transferring a formyl group from 10-formyltetrahydrofolic acid (10-formyl-THF) to β-glycinamide ribonucleotide (β-GAR). mdpi.comnih.govtandfonline.comnih.gov Inhibitors of GARFTase are designed to mimic the natural folate cofactor or the reaction transition state to block this enzymatic activity. acs.org

Lometrexol was designed as a structural analog of tetrahydrofolate (THF), where the N5 and N10 nitrogen atoms are replaced by carbon atoms. researchgate.netscispace.com This structural modification aims to maintain the ability to interact with the enzyme's active site while disrupting the normal enzymatic reaction. researchgate.net

Rational design approaches, often utilizing structure-based methods based on the crystal structures of GARFTase, have been employed to develop potent and selective inhibitors. acs.orgresearchgate.netsoton.ac.uk These studies aim to understand the binding interactions between inhibitors and the enzyme to guide the synthesis of improved analogs. acs.org

Development of Second-Generation GARFTase Inhibitors (e.g., LY309887, AG2034)

Following the development of lometrexol, research continued to identify second-generation GARFTase inhibitors with potentially improved properties. LY309887 and AG2034 are examples of such inhibitors that progressed to clinical trials. nih.govresearchgate.netresearchgate.nettandfonline.comresearchgate.net

LY309887, a Lilly compound, was designed to have a lower affinity for folate receptors (FRs) and reduced polyglutamylation compared to lometrexol, while exhibiting a higher affinity for GARFTase. tandfonline.comresearchgate.netresearchgate.nettandfonline.com AG2034, developed by Agouron, was designed using structure-based methods informed by the crystal structures of E. coli GARFTase and the human enzyme. researchgate.netresearchgate.net AG2034 features a thiophene (B33073) ring system. researchgate.net

These second-generation inhibitors, like lometrexol, are primarily transported into cells by the human reduced folate carrier (hRFC) and are potent inhibitors of GARFTase. researchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Studies on Lometrexol and Related Antifolates

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of lometrexol and related antifolates impact their biological activity, particularly their inhibition of GARFTase and cellular uptake.

Lometrexol's activity is significantly influenced by polyglutamylation, the addition of multiple glutamate (B1630785) residues catalyzed by folylpolyglutamate synthetase (FPGS). nih.govnih.govaacrjournals.org Polyglutamation enhances the intracellular retention of lometrexol and increases its inhibitory potency against GARFTase. nih.govnih.govnih.gov Studies have shown that the polyglutamate forms of DDATHF are much more potent inhibitors of GARFT, with significantly lower Ki values compared to the monoglutamated form. nih.gov

The stereochemistry at the C6 position of DDATHF is critical for its cytotoxic potency, with the (6R)-diastereomer (lometrexol) showing stereospecific activity that correlates with cellular FPGS levels. nih.govncats.ioncats.io

Comparisons with other antifolates highlight the impact of structural variations. For instance, LY254155 and LY222306, which replace the phenylene moiety of 5,10-dideazatetrahydrofolate with a thiophene and furan (B31954) ring respectively, showed significantly greater inhibitory potencies against human monofunctional GARFTase compared to lometrexol. nih.gov This suggests that modifications to the aromatic ring system can influence enzyme binding affinity.

SAR studies also extend to the design of inhibitors with altered transport properties. While lometrexol and its early analogs are primarily transported by hRFC, newer designs aim for selectivity towards other folate transporters like the proton-coupled folate transporter (PCFT) or folate receptors (FRs) to improve tumor selectivity. tandfonline.comnih.govresearchgate.net Structural modifications, such as replacing the p-aminobenzoic acid group with an alternative ring like a thiophene, have been explored in other antifolates like raltitrexed (B1684501), indicating the importance of this region for transporter interactions. researchgate.net

Further SAR studies involve modifying the bridge linking the heterocyclic ring system to the glutamate moiety. For example, novel targeted antifolates with a four-carbon bridge followed by a substituted thiophene ring have shown potent inhibition of GARFTase and activity against tumor cells expressing FRα, correlating structural features with binding affinity and cellular potency. nih.gov

Comparison of GARFTase Inhibitors

CompoundStructural FeaturesPrimary Transport Mechanism (Reported)Relative GARFTase Affinity (vs. Lometrexol)Polyglutamylation Requirement
Lometrexol(6R)-5,10-dideazatetrahydrofolate (replacement of N5, N10 with carbon)hRFC1xRequired for tight binding
LY309887(6R)-diastereomer, thiophene ring systemhRFC~9x higherReduced compared to LMX
AG2034(6S)-diastereomer reported in one source, thiophene ring system, pyrimido[5,4-b] uni.luuni.luthiazin-6-yl moietyhRFCPotent inhibitorNot explicitly stated, likely benefits from polyglutamylation
LY254155Thiophene replaces phenylene moiety of 5,10-dideazatetrahydrofolateNot explicitly stated~25x higherNot explicitly stated
LY222306Furan replaces phenylene moiety of 5,10-dideazatetrahydrofolateNot explicitly stated~75x higherNot explicitly stated

Effect of Polyglutamylation on GARFT Inhibition by DDATHF

Compound FormTarget EnzymeKi Value (nM)Reference
DDATHF (monoglutamate)GARFT39 nih.gov
DDATHF-Glu5GARFT0.39 nih.gov

Note: This table presents data on the impact of polyglutamylation on the inhibitory potency of DDATHF against GARFT.

Stereospecific Cytotoxicity of DDATHF Diastereomers

Cell Line(6S)-DDATHF Cytotoxicity (vs. (6R)-DDATHF)Reference
Human WiDr colon adenocarcinoma6.0-fold more cytotoxic nih.gov
Chinese hamster ovary (CHO) cells7.2-fold more cytotoxic nih.gov
Human T24 bladder carcinoma1.5-fold more cytotoxic nih.gov
Mouse L1210 leukemia cells2.0-fold more cytotoxic nih.gov
C3H/10T1/2 clone 8 mouse fibroblasts(6R) 8.7-fold more cytotoxic nih.gov
C3H/10T1/2 clone 16 mouse fibroblasts(6R) 6.9-fold more cytotoxic nih.gov

Note: This table summarizes findings on the differential cytotoxic potency of the (6R) and (6S) diastereomers of DDATHF in various cell lines.

Influence of Chemical Modifications on Antifolate Potency and Selectivity

Chemical modifications to the lometrexol structure can significantly impact its activity and selectivity. As a classical antifolate, lometrexol requires carrier-mediated uptake for cellular entry, often via folate transporters such as the reduced folate carrier (RFC), folate receptors (FRs), and the proton-coupled folate transporter (PCFT). core.ac.ukaacrjournals.orgnih.gov The expression levels and types of these transporters in different tissues and tumors can influence the selective delivery and efficacy of antifolates. nih.govscispace.comnih.govresearchgate.net

Polyglutamation by the enzyme folylpoly-gamma-glutamate synthetase (FPGS) is crucial for the intracellular retention and enhanced inhibitory potency of lometrexol, similar to other classical antifolates like methotrexate (B535133) and raltitrexed. aacrjournals.orgcancernetwork.com Lometrexol polyglutamates are reported to be significantly more potent inhibitors of GARFT than the monoglutamate form. cancernetwork.com Resistance to lometrexol in some cell lines has been linked to decreased FPGS activity. aacrjournals.orgcancernetwork.com

Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives and Bridge Lengths

Studies on pyrrolo[2,3-d]pyrimidine derivatives, including those related to lometrexol, have investigated the impact of modifications to the core structure and the linker region on biological activity and transporter specificity. nih.govnih.govscispace.com The length and composition of the bridge connecting the pyrrolo[2,3-d]pyrimidine ring system to the glutamate tail are important determinants of activity and transport selectivity. nih.govscispace.comacs.org

Research involving lometrexol analogs where the phenyl ring in the bridge was replaced by a methylene (B1212753) bridge of variable length showed that extending the methylene chain could lead to increased binding affinity to GARFT. scispace.com For novel 6-substituted pyrrolo[2,3-d]pyrimidine compounds with phenyl or thienyl side chains, analogs with a three-carbon bridge were generally more potent than those with a four-carbon bridge in inhibiting tumor cell proliferation. nih.gov

Data from studies evaluating the GARFTase inhibitory activities of lometrexol and its straight-chain analogs with varying methylene unit lengths in the bridge region illustrate this point:

CompoundBridge Length (n)GARFTase Ki (µM) scispace.com
Lometrexol2 (phenyl)0.10
L1 (straight chain)4 (methylene)0.049
L2 (straight chain)5 (methylene)0.028
L3 (straight chain)6 (methylene)0.018

This table indicates that increasing the methylene chain length beyond the two carbons present in the phenyl ring of lometrexol can lead to improved GARFTase inhibition. scispace.com

Further studies on 5-substituted pyrrolo[2,3-d]pyrimidine analogs with a benzoyl group and bridge lengths varying from 1 to 6 carbons have also been conducted to define SARs related to membrane transport and antiproliferative activities. nih.govnih.gov These studies highlight distinct SARs depending on the position of substitution (5- vs. 6-substituted) and the bridge length, influencing transport by RFC, FRα, and PCFT. nih.gov

Role of Ring Substitutions (e.g., Phenyl to Thienyl Ring Replacement)

The nature of the aromatic ring in the side chain linking the heterocycle to the glutamate moiety is another critical factor influencing the SAR of antifolates like lometrexol. nih.govscispace.comnih.govgoogle.com Replacing the phenyl ring with other heterocyclic rings, such as a thienyl ring, has been explored to alter transporter specificity and enzyme inhibitory profiles. nih.govscispace.comnih.govgoogle.com

For 6-substituted pyrrolo[2,3-d]pyrimidine analogs, replacing the phenyl side chain with a thienyl group resulted in compounds that were generally more potent in inhibiting tumor cell proliferation compared to their phenyl counterparts. nih.gov For instance, analogs with a thienyl side chain were reported to be 4–5-fold more potent than the corresponding phenyl compounds. nih.gov This suggests that the electronic and steric properties conferred by the thienyl ring can enhance the interaction with the target enzyme (GARFT) or improve transport into cells via specific carriers like FRs and PCFT, while potentially reducing transport by RFC, which is associated with toxicity in normal tissues. nih.govscispace.comnih.govresearchgate.netresearchgate.net

Studies have also investigated the impact of fluorine substitutions in the side-chain aromatic ring (phenyl, pyridyl, or thienyl) of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates to enhance targeted inhibitory activities and specificities for FRs and PCFT over RFC. nih.gov

These systematic modifications and evaluations of pyrrolo[2,3-d]pyrimidine derivatives, bridge lengths, and ring substitutions are essential for understanding the complex SAR of lometrexol and for the rational design of new, more selective, and potent antifolate agents.

Analytical Methodologies for Lometrexol Sodium Research

Quantitative Analysis in Biological Matrices for Research Applications

Quantitative analysis in biological matrices for research applications involves determining the concentration of lometrexol (B1675047) and its related compounds in samples such as serum, plasma, urine, and cellular extracts. This is essential for studying absorption, distribution, metabolism, and excretion, as well as for correlating drug levels with biological effects.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and quantification of lometrexol and its polyglutamates in biological samples due to its sensitivity, specificity, and ability to handle complex matrices. nih.govnih.gov Different detection methods can be coupled with HPLC to enhance sensitivity and selectivity.

Electrochemical detection (ECD) coupled with HPLC offers a sensitive method for the determination of lometrexol. nih.govamuzainc.com This method can provide comparable sensitivity to fluorometric methods and may not require pre-analytical oxidation steps. nih.gov A method utilizing electrochemical detection for lometrexol in plasma achieved separation on a phenyl column with a mobile phase of 8% acetonitrile (B52724) in 50 mM sodium acetate (B1210297) buffer, pH 4.0. nih.gov This method demonstrated a linear calibration curve in plasma from 10 to 200 ng/ml, with inter- and intra-day precision of 5.4% and 5.5%, respectively. nih.gov The recovery of lometrexol from plasma was reported as 81 ± 1.5%, and the lower limit of detection was 5 ng/ml. nih.gov

Fluorescence detection is a highly sensitive method used for the measurement of lometrexol and its polyglutamates in biological samples. nih.gov A reversed-phase HPLC assay with fluorescence detection has been described for the quantitative determination of lometrexol in biological samples. nih.gov This method involves the dissociation of lometrexol from folate-binding proteins and the formation of a fluorescent oxidized derivative. nih.gov Acidification to pH 3.5 followed by protein precipitation with perchloric acid is used for sample preparation. nih.gov The protein-free lometrexol is then oxidized by MnO2 at 90°C for 10 minutes. nih.gov Chromatographic separation is achieved on a C18 reversed-phase column using a convex gradient of acetonitrile and 0.1% ammonium (B1175870) formate (B1220265), pH 7.0. nih.gov This method showed a linear calibration curve in human serum and urine between 5 and 300 nM, with a lower limit of quantification of 5 nM. nih.gov

Ultraviolet (UV) detection has also been used for the analysis of lometrexol in plasma. nih.govresearchgate.net An assay for plasma lometrexol using UV detection at 288 nm with reversed-phase chromatography was developed, having a quantitation limit of 0.2 µg/ml and linearity up to 10 µg/ml. researchgate.net This UV detection assay was also modified for the measurement of lometrexol in urine. researchgate.net Another HPLC method with UV detection at 278 nm for determining lometrexol in plasma utilized cation-exchange solid-phase extraction and ion-pair HPLC with 1-octanesulphonic acid, achieving a detection limit of 10 ng/ml with a 500 µL sample volume. researchgate.net

Here is a summary of some HPLC methods and their characteristics:

Detection MethodSample MatrixColumn TypeMobile PhaseLinear RangeLower Limit of Quantification/DetectionRecovery
FluorescenceHuman Serum, UrineC18 Reversed-PhaseAcetonitrile - 0.1% Ammonium Formate, pH 7.0 (gradient)5 - 300 nM5 nM (LOQ)Not specified
ElectrochemicalPlasmaPhenyl8% Acetonitrile in 50 mM Sodium Acetate Buffer, pH 4.010 - 200 ng/ml5 ng/ml (LOD)81 ± 1.5%
UV (Method 1)PlasmaReversed-PhaseNot fully specified0.2 - 10 µg/ml0.2 µg/ml (LOQ)Not specified
UV (Method 2)PlasmaCation-Exchange SPE + Ion-Pair RPNot fully specified (with 1-octanesulphonic acid)Not specified10 ng/ml (LOD)Not specified
Electrochemical Detection Methods

Immunoassay Techniques

Immunoassay techniques provide alternative approaches for quantifying lometrexol, particularly when high throughput is required.

Particle Concentration Fluorescence Immunoassay (PCFIA) is a technique that combines immunology and fluorescence detection for measuring specific analytes in a sample. ontosight.ainih.gov A competitive PCFIA has been developed for measuring lometrexol in human serum. researchgate.netnih.gov This assay involves b-phycoerythrin-labeled lometrexol competing with free lometrexol for binding to lometrexol-specific antibodies immobilized on polystyrene particles. researchgate.netnih.gov The reaction particles are then washed and concentrated onto filter membranes, and the fluorescence is measured. researchgate.netnih.gov This automated method can be completed in less than 2 hours. researchgate.netnih.gov The PCFIA for lometrexol in serum has a standard curve maximum measurable concentration of 1000 µg/L and a minimum detectable concentration of 0.1 µg/L. researchgate.netnih.gov Analytical recovery of lometrexol in serum is quantitative at concentrations greater than 1 µg/L. researchgate.netnih.gov Intra- and interassay coefficients of variation at 50 µg/L in serum were reported as 7.1% (n=9) and 7.5% (n=33), respectively. researchgate.netnih.gov The cross-reactivity of naturally occurring folates, folic acid analogs, and methotrexate (B535133) was found to be minimal. researchgate.netnih.gov

Here is a summary of the PCFIA method characteristics:

TechniqueSample MatrixDetection MethodStandard Curve Max Conc.Minimum Detectable Conc.Analytical RecoveryIntra-assay CVInter-assay CV
PCFIAHuman SerumFluorescence1000 µg/L0.1 µg/L> 1 µg/L (quantitative)7.1% (at 50 µg/L)7.5% (at 50 µg/L)

Measurement of Lometrexol and its Polyglutamates in Biological Samples

Measuring lometrexol and its polyglutamated forms in biological samples is important because polyglutamation is a crucial step for the intracellular retention and activity of lometrexol. google.comcancernetwork.com Lometrexol polyglutamates are significantly more potent inhibitors of their target enzymes than the monoglutamated form. cancernetwork.com Methods for measuring lometrexol and its polyglutamates often involve techniques capable of separating and quantifying these related compounds.

HPLC methods, particularly those with fluorescence detection, have been developed for the simultaneous measurement of lometrexol and its polyglutamates in biological samples such as serum and urine. nih.gov These methods typically require sample preparation steps to release lometrexol and its polyglutamates from binding proteins and convert them to a detectable form. nih.gov The ability to measure both the parent drug and its polyglutamated metabolites provides a more complete picture of the drug's intracellular pharmacokinetics and its potential for therapeutic effect. Studies have measured plasma and whole blood total lometrexol content (lometrexol plus lometrexol polyglutamates) in research settings. researchgate.netnih.gov The total red blood cell content of lometrexol has been observed to increase over several weeks and then plateau. researchgate.netnih.gov

Polyglutamation facilitates the accumulation of intracellular folates and antifolates by converting them into larger anionic molecules that are less easily transported out of the cell. google.comcancernetwork.com This process also enhances the affinity of these compounds for several folate-dependent enzymes. google.comcancernetwork.com Research into lometrexol's activity has shown that its potency is markedly enhanced by polyglutamation. aacrjournals.org

Considerations for Sample Preparation and Automation in Research Settings

Analytical research involving Lometrexol sodium necessitates robust and efficient methods for sample preparation and analysis, particularly when dealing with large numbers of biological samples, such as those encountered in pharmacokinetic studies during clinical trials. Automation of these processes can significantly enhance throughput and reproducibility.

One analytical method described for measuring Lometrexol (5,10-dideaza-5,6,7,8-tetrahydrofolic acid) in human serum is a competitive particle concentration fluorescence immunoassay (PCFIA). This method incorporates automated sample preparation and data reduction, allowing for completion of the assay in less than 2 hours. researchgate.net In this PCFIA, b-phycoerythrin-labeled lometrexol competes with free lometrexol for binding to lometrexol-specific antibodies immobilized on submicrometer-diameter polystyrene particles in 96-well plates. researchgate.net Following the reaction, particles are washed and concentrated onto filter membranes within the wells, and fluorescence is measured. researchgate.net The automated nature of this PCFIA method facilitates the analysis of lometrexol in a high volume of biological samples. researchgate.net

High-performance liquid chromatography (HPLC) is another key technique utilized for the quantitative analysis of lometrexol in biological samples. nih.govnih.gov Sample preparation for HPLC analysis of lometrexol in plasma has involved clean-up steps to remove interfering substances. nih.gov An alternative method using electrochemical detection describes a sample clean-up procedure followed by separation on a phenyl column. nih.gov The mobile phase for this method consisted of 8% acetonitrile in 50 mM sodium acetate buffer, adjusted to pH 4.0. nih.gov

Another HPLC method, employing fluorescence detection, details sample preparation for the measurement of lometrexol and its polyglutamates in biological samples. nih.gov This method requires the dissociation of lometrexol from folate-binding proteins, which is achieved by acidification to pH 3.5 using ammonium formate. nih.gov Following acidification, serum proteins are precipitated with perchloric acid. nih.gov The resulting protein-free lometrexol is then oxidized by MnO2 at 90°C for 10 minutes to form a fluorescent derivative. nih.gov Chromatographic separation is performed on a C18 reversed-phase column using a convex gradient with acetonitrile-0.1% ammonium formate (pH 7.0) as the mobile phase. nih.gov This method has been successfully applied to measure serum and urinary levels of lometrexol in patients. nih.gov

Considerations for sample preparation in HPLC also extend to the analysis of isomeric purity of lometrexol. dss.go.th Optimization of such assays involves testing parameters like flow rate, column temperature, mobile phase composition (including additives like beta-cyclodextrin), buffer type, and pH to achieve adequate resolution between lometrexol and its diastereomers. dss.go.th

The quantitative analysis of lometrexol in plasma using HPLC with electrochemical detection has demonstrated a linear calibration curve between 10 and 200 ng/ml. nih.gov The recovery of lometrexol from plasma using this method was reported as 81% ± 1.5%. nih.gov The lower limit of detection was determined to be 5 ng/ml. nih.gov

The PCFIA method for lometrexol in serum has a standard curve maximum measurable concentration of 1000 micrograms/L and a minimum detectable concentration of 0.1 microgram/L. researchgate.net Analytical recovery of lometrexol in serum is quantitative at concentrations greater than 1 microgram/L. researchgate.net Intra- and interassay coefficients of variation at 50 micrograms/L in serum were reported as 7.1% and 7.5%, respectively. researchgate.net

These examples highlight the diverse analytical approaches and the importance of carefully considered sample preparation techniques, along with the benefits of automation, in the research and quantification of this compound in various matrices.

Summary of Analytical Method Performance

MethodSample MatrixDetection MethodLinearity RangeLower Limit of DetectionRecovery (%)Intra-assay CV (%)Inter-assay CV (%)Automation
Competitive Particle Concentration Fluorescence Immunoassay (PCFIA) researchgate.netSerumFluorescence0.1 - 1000 µg/L0.1 µg/L>99 (>1 µg/L)7.1 (at 50 µg/L)7.5 (at 50 µg/L)Yes
HPLC with Electrochemical Detection nih.govPlasmaElectrochemical10 - 200 ng/ml5 ng/ml81 ± 1.55.55.4Limited
HPLC with Fluorescence Detection nih.govBiological SamplesFluorescence5 - 300 nM (Serum/Urine)5 nMNot SpecifiedNot SpecifiedNot SpecifiedLimited

Note: "Limited" automation typically refers to automated injection and data processing, while PCFIA described includes automated sample preparation and data reduction.

Q & A

What is the primary biochemical mechanism of Lometrexol sodium in inhibiting cancer cell proliferation?

This compound acts as an antifolate antimetabolite, selectively targeting glycinamide ribonucleotide formyltransferase (GARFT) , the enzyme catalyzing the first step in de novo purine biosynthesis. This inhibition disrupts purine synthesis, leading to DNA replication failure and subsequent cell cycle arrest (G1/S phase) or apoptosis . Methodologically, researchers can validate this mechanism using:

  • Enzyme activity assays (e.g., spectrophotometric measurement of GARFT inhibition kinetics).
  • Metabolomic profiling (LC-MS) to quantify purine intermediates in treated vs. untreated cells.
  • Flow cytometry to assess cell cycle perturbations.

How can researchers address contradictory data on Lometrexol’s pharmacokinetic variability in preclinical models?

Discrepancies in bioavailability or toxicity profiles often stem from differences in folate rescue protocols or species-specific folate metabolism. To resolve these:

  • Standardize dosing regimens with controlled folate co-administration (e.g., folic acid or leucovorin) to mitigate toxicity .
  • Use compartmental pharmacokinetic modeling to account for interspecies metabolic differences.
  • Validate findings across multiple models (e.g., murine xenografts vs. 3D organoids) to identify context-dependent effects .

What advanced synthesis strategies improve the stereochemical purity of this compound?

Early synthetic routes (e.g., Taylor et al.’s Schemes 30–32 ) produced mixed stereoisomers, reducing therapeutic efficacy. Current approaches prioritize:

  • Regioselective inverse-electron-demand Diels-Alder reactions to control stereochemistry at the 6S/6R positions .
  • Chiral chromatography for post-synthesis purification.
  • Crystallographic analysis (X-ray/NMR) to confirm stereochemical fidelity.

How should researchers design in vivo studies to evaluate Lometrexol’s dose-limiting toxicities?

To balance efficacy and toxicity:

  • Use folate-deficient diets in animal models to mimic human folate metabolism and enhance drug sensitivity .
  • Monitor hematologic and hepatic biomarkers (e.g., ALT, AST, RBC counts) weekly.
  • Apply toxicity scoring systems (e.g., CTCAE criteria) for standardized adverse event reporting.

What statistical methods are optimal for analyzing Lometrexol’s synergistic effects with other antimetabolites?

For combination therapy studies:

  • Use Chou-Talalay’s synergy analysis (CompuSyn software) to calculate combination indices (CI).
  • Perform multivariate regression to control for confounding variables (e.g., folate levels).
  • Validate synergy mechanisms via RNA-seq (e.g., differential expression of salvage pathway genes) .

How can researchers resolve discrepancies in Lometrexol’s inhibition of SHMT1/2 isoforms?

Conflicting reports on serine hydroxymethyltransferase (SHMT) inhibition require:

  • Isoform-specific knockdown models (CRISPR/Cas9) to isolate SHMT1 vs. SHMT2 contributions.
  • Enzyme kinetics assays with purified isoforms to determine IC50 values.
  • Structural modeling (e.g., molecular docking) to identify isoform-specific binding interactions .

What in vitro models best recapitulate Lometrexol resistance mechanisms observed in clinical trials?

To study resistance:

  • Generate long-term treated cell lines with incremental dose escalation.
  • Perform whole-exome sequencing to identify mutations in GARFT or folate transporters.
  • Use patient-derived xenograft (PDX) models retaining original tumor microenvironment cues .

Which biomarkers are most reliable for assessing Lometrexol’s target engagement in clinical samples?

Validated biomarkers include:

  • Plasma homocysteine levels (elevated due to folate pathway disruption).
  • Deoxyuridine suppression test (functional assay of thymidylate synthesis).
  • GARFT activity in peripheral blood mononuclear cells (PBMCs) via enzymatic assays .

What experimental controls are critical for Lometrexol studies in folate-restricted media?

To avoid confounding results:

  • Include folate-replete controls to distinguish drug-specific effects from folate deprivation artifacts.
  • Quantify intracellular tetrahydrofolate (THF) levels via mass spectrometry.
  • Use rescue experiments with hypoxanthine/thymidine to confirm GARFT-specific activity .

How can researchers optimize Lometrexol’s therapeutic window in combination with immunotherapy?

Strategies to enhance efficacy while minimizing immunosuppression:

  • Sequential dosing (Lometrexol followed by checkpoint inhibitors) to avoid lymphocyte depletion.
  • Monitor T-cell proliferation (CFSE staining) and cytokine profiles (e.g., IFN-γ ELISA).
  • Employ transcriptomic analysis (Nanostring) to identify immune-modulatory gene signatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.